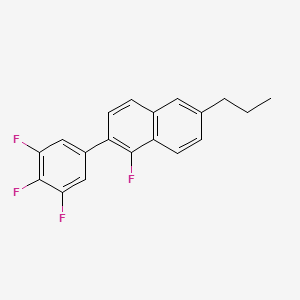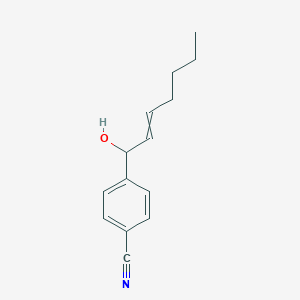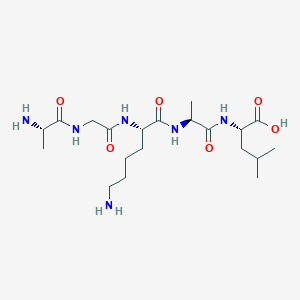
L-Alanylglycyl-L-lysyl-L-alanyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanylglycyl-L-lysyl-L-alanyl-L-leucine is a peptide compound composed of five amino acids: alanine, glycine, lysine, alanine, and leucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycyl-L-lysyl-L-alanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanylglycyl-L-lysyl-L-alanyl-L-leucine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using acids or enzymes.
Oxidation: Oxidizing specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Reducing disulfide bonds (if any) using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or enzymes like proteases.
Oxidation: Can be achieved using hydrogen peroxide (H2O2) or performic acid.
Reduction: Commonly done using DTT or β-mercaptoethanol.
Major Products
Hydrolysis: Yields individual amino acids.
Oxidation and Reduction: Modifies specific residues, potentially altering the peptide’s properties.
Aplicaciones Científicas De Investigación
L-Alanylglycyl-L-lysyl-L-alanyl-L-leucine has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of L-Alanylglycyl-L-lysyl-L-alanyl-L-leucine depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing various signaling pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with applications in medical and nutritional fields.
L-Alanyl-L-tyrosine: Used in research for its unique properties and interactions.
Uniqueness
L-Alanylglycyl-L-lysyl-L-alanyl-L-leucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and industrial applications.
Propiedades
Número CAS |
412908-19-1 |
|---|---|
Fórmula molecular |
C20H38N6O6 |
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H38N6O6/c1-11(2)9-15(20(31)32)26-18(29)13(4)24-19(30)14(7-5-6-8-21)25-16(27)10-23-17(28)12(3)22/h11-15H,5-10,21-22H2,1-4H3,(H,23,28)(H,24,30)(H,25,27)(H,26,29)(H,31,32)/t12-,13-,14-,15-/m0/s1 |
Clave InChI |
VPCXGEQTGIRIFI-AJNGGQMLSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


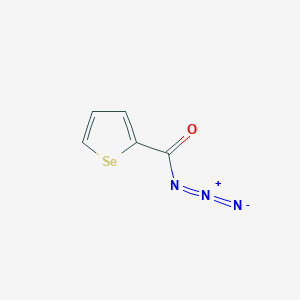
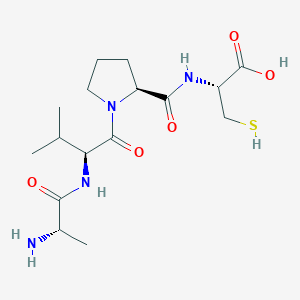
![1-Ethyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14238451.png)
![N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14238455.png)
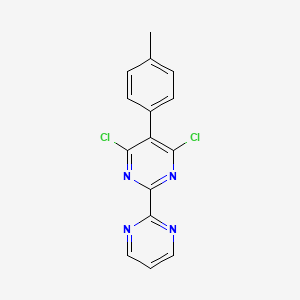
![Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]-](/img/structure/B14238477.png)
![2-(Bis{2-[(4-benzoylphenyl)methoxy]ethyl}amino)ethane-1-sulfonic acid](/img/structure/B14238483.png)
![Pyridinium, 4-[2-[4-(dihexadecylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14238495.png)
![Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate](/img/structure/B14238502.png)
![N-[3-(Trimethoxysilyl)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14238508.png)
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)-](/img/structure/B14238522.png)

